REACTION_CXSMILES
|
C([O-])(C)C.[NH2:5][C:6]1[N:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:7]=1[C:8](NNS(C1C=CC=CC=1)(=O)=O)=[O:9].C(O)CO.C(=O)([O-])[O-].[Na+].[Na+].O>C(Cl)(Cl)Cl>[NH2:5][C:6]1[N:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH3:26])[C:7]=1[CH:8]=[O:9] |f:0.1,3.4.5|
|
Name
|
N1 -(2-amino-4,6-dimethylnicotinoyl)-N2 -benzenesulfonyl hydrazine isopropanolate
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[O-].NC1=C(C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=CC(=N1)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
recrystallization from carbon tetrachloride the product melts at 152°-158° C
|
Type
|
CUSTOM
|
Details
|
Further recrystallization from the same solvent
|
Type
|
TEMPERATURE
|
Details
|
raises the melting point to 162°-166° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=O)C(=CC(=N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |